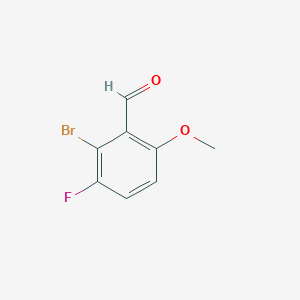

2-Bromo-3-fluoro-6-methoxybenzaldehyde

CAS No.: 1780200-30-7

Cat. No.: VC7096357

Molecular Formula: C8H6BrFO2

Molecular Weight: 233.036

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780200-30-7 |

|---|---|

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.036 |

| IUPAC Name | 2-bromo-3-fluoro-6-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 |

| Standard InChI Key | JZGANHGCQQLIPV-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)F)Br)C=O |

Introduction

Structural and Molecular Characteristics

2-Bromo-3-fluoro-6-methoxybenzaldehyde belongs to the class of substituted benzaldehydes, featuring a benzene ring with three distinct functional groups:

-

Bromine at position 2,

-

Fluorine at position 3,

-

Methoxy (-OCH₃) at position 6,

-

Aldehyde (-CHO) at position 1.

The molecular formula is , with a molecular weight of 233.04 g/mol . The spatial arrangement of substituents influences electronic effects:

-

The methoxy group acts as an electron-donating group via resonance, activating the ring toward electrophilic substitution.

-

Bromine and fluorine are electron-withdrawing, creating regions of varying electron density that dictate reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1780200-30-7 |

| Molecular Formula | |

| Molecular Weight | 233.04 g/mol |

| Purity (Commercial) | 95% |

| Key Functional Groups | Aldehyde, Bromo, Fluoro, Methoxy |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) due to the aldehyde and methoxy groups .

-

Stability: Susceptible to oxidation at the aldehyde group; storage under inert conditions is recommended .

Spectral Data (Hypothetical)

While experimental spectra are unavailable, predicted characteristics include:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogen and aldehyde groups enable diverse transformations:

-

Suzuki Coupling: Bromine facilitates cross-coupling with boronic acids to form biaryl structures .

-

Nucleophilic Addition: Aldehyde reacts with amines to form Schiff bases, precursors to heterocycles .

Agrochemical Development

Methoxy and halogen groups enhance bioactivity, making the compound a candidate for herbicide or fungicide synthesis .

| Quantity | Price (€) |

|---|---|

| 100 mg | 127.00 |

| 250 mg | 211.00 |

| 500 mg | 492.00 |

| 5 g | 1,540.00 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume